molecular formula C12H22Cl2N2 B13044442 (1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine 2hcl

(1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine 2hcl

Cat. No.: B13044442
M. Wt: 265.22 g/mol
InChI Key: VAUZRXHDANRVJZ-NVJADKKVSA-N
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Description

“(1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine 2HCl” is a chiral diamine hydrochloride salt characterized by a stereospecific (1S)-configuration at the ethane backbone and a bulky tert-butyl substituent at the para position of the aromatic ring. Its molecular formula is C₁₂H₂₀N₂·2HCl, with a molecular weight of 265.22 g/mol (calculated). The compound’s structure combines a rigid aromatic moiety with a flexible diamine chain, making it a valuable intermediate in medicinal chemistry, particularly for synthesizing chiral ligands or bioactive molecules. The tert-butyl group enhances lipophilicity, which can influence pharmacokinetic properties such as membrane permeability and metabolic stability .

The dihydrochloride salt form improves water solubility compared to the free base, a critical feature for formulation in biological assays.

Properties

Molecular Formula

C12H22Cl2N2

Molecular Weight

265.22 g/mol

IUPAC Name

(1S)-1-(4-tert-butylphenyl)ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C12H20N2.2ClH/c1-12(2,3)10-6-4-9(5-7-10)11(14)8-13;;/h4-7,11H,8,13-14H2,1-3H3;2*1H/t11-;;/m1../s1

InChI Key

VAUZRXHDANRVJZ-NVJADKKVSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)[C@@H](CN)N.Cl.Cl

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CN)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • The synthesis often begins from 4-(tert-butyl)benzaldehyde or related aryl precursors.
  • Chiral amino alcohols or diamines are introduced through reductive amination or nucleophilic substitution.
  • Protection/deprotection strategies may be employed to selectively functionalize amine groups.

Typical Synthetic Route

A representative route involves:

  • Reductive amination of 4-(tert-butyl)benzaldehyde with an appropriate chiral amine or ammonia source to form the chiral amine intermediate.
  • Subsequent introduction of the second amine group by reaction with a suitable electrophile or via reduction of an intermediate aziridine or epoxide.
  • Purification of the free base by distillation or recrystallization from solvents like ethanol or isopropanol to achieve high purity (>99.9% by HPLC).

Reaction Conditions and Catalysts

  • Reductive amination is performed under mild to moderate temperatures (e.g., 80–130 °C) often under inert atmosphere (nitrogen) to prevent oxidation and color formation.
  • Catalysts such as sodium hydrogen carbonate or potassium carbonate are used as bases.
  • Solvents include methyl isobutyl ketone, DMF, toluene, or mixtures thereof to optimize solubility and reaction rates.

Formation of the Dihydrochloride Salt

  • The free base diamine is converted to the dihydrochloride salt by treatment with hydrochloric acid.
  • This salt formation enhances crystalline properties, stability, and ease of handling.
  • Crystallization is typically performed from ethanol or similar solvents, sometimes employing seeding techniques to control crystal form and purity.

Purification Techniques

  • Recrystallization is the main purification method, often using ethanol or methanol.
  • Neutralization steps with auxiliary bases (NaOH, KOH, or K2CO3) help isolate the free base prior to salt formation.
  • Filtration and washing remove inorganic impurities.
  • Chromatographic methods are less commonly employed due to the efficiency of crystallization.

Representative Data Table of Preparation Parameters

Step Reagents/Conditions Solvent(s) Temperature (°C) Time (h) Notes
Reductive amination 4-(tert-butyl)benzaldehyde + chiral amine DMF/toluene mixture 80–130 4–8 Under nitrogen to prevent oxidation
Neutralization NaOH or K2CO3 Ethanol Ambient to 50 1–2 To isolate free base
Recrystallization (free base) Ethanol Ethanol Heated then cooled 2–4 Seeding improves crystal purity
Salt formation HCl (concentrated) Ethanol or water Ambient 1–3 Formation of dihydrochloride salt
Final purification Recrystallization Ethanol Cooling 2–6 Achieves pharmaceutical purity

Research Findings and Improvements

  • Use of inert atmosphere during reductive amination significantly reduces reaction time and product discoloration.
  • Salt formation via direct reaction with hydrochloric acid in ethanol yields crystalline dihydrochloride with high purity and good yield.
  • The choice of base and solvent in neutralization affects the crystallization behavior and purity of the free base intermediate.
  • Recrystallization protocols have been optimized to avoid multiple cycles, saving time and reducing solvent usage.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine 2hcl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, resulting in the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, electrophiles, and suitable catalysts under controlled temperature and pressure.

Major Products Formed

Scientific Research Applications

(1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine 2hcl has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of (1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity : The tert-butyl group in the target compound confers higher ClogP (estimated ~2.8–3.5) compared to methoxy (ClogP ~1.2) or fluorophenyl (ClogP ~2.0) derivatives, favoring blood-brain barrier penetration .
  • Stereochemical Impact : The (1S)-configuration distinguishes it from (1R,2R)-bis-aromatic analogs (), which are often used in asymmetric catalysis.
  • Solubility : Dihydrochloride salts (e.g., target compound and ) exhibit superior aqueous solubility versus free bases, critical for in vitro bioactivity studies .

Biological Activity

(1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine 2HCl is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound features a tert-butyl group attached to a phenyl ring, linked to an ethane backbone containing two amine groups. Its chemical formula is C12H20N22HCl\text{C}_{12}\text{H}_{20}\text{N}_{2}\cdot 2\text{HCl}, with a molecular weight of 192.31 g/mol. The presence of the dihydrochloride salt form enhances its solubility and stability in aqueous environments, which is crucial for biological applications .

Biological Activity Overview

The biological activity of this compound is primarily linked to its pharmacological properties. It has been studied for various activities, including:

  • Antidepressant Effects : The compound may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Neuroprotective Properties : There is evidence suggesting it could protect neuronal cells from damage due to oxidative stress.
  • Antimicrobial Activity : Related compounds have shown efficacy against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of this compound indicates that the tert-butyl substitution enhances lipophilicity, potentially improving bioavailability and interaction with biological targets. The following table summarizes the unique features of related compounds:

Compound NameStructureBiological ActivityUnique Features
This compoundStructureAntidepressant, NeuroprotectiveTert-butyl substitution enhances lipophilicity
PhenylethylamineStructureMood enhancementSimple structure without bulky groups
4-MethylaminorexStructureStimulant effectsContains a methyl group enhancing psychoactivity
3,4-MethylenedioxymethamphetamineStructureEmpathogenic effectsUnique dioxole structure affecting serotonin levels

Antimicrobial Studies

Research has demonstrated that compounds structurally similar to (1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine exhibit significant antimicrobial activity. A study showed that derivatives with a similar amine structure displayed minimum inhibitory concentrations (MICs) as low as 4 μg/mL against MRSA and C. difficile, indicating strong antibacterial properties .

Neuroprotective Studies

In neuropharmacology research, the compound has been evaluated for its ability to mitigate neuronal damage. In vitro studies suggest that it can reduce oxidative stress markers in neuronal cell lines. For instance, treatment with the compound resulted in decreased levels of reactive oxygen species (ROS), indicating its potential as a neuroprotective agent.

Toxicity Profile

Assessing toxicity is crucial for the development of any pharmacological agent. Preliminary studies indicate that this compound exhibits favorable toxicity profiles in MCF-7 breast cancer cells, maintaining over 90% cell viability even at concentrations exceeding its MIC by eightfold . This suggests a promising safety margin for therapeutic applications.

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